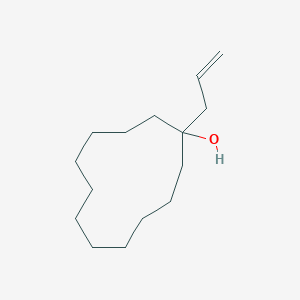
Cyclododecanol, 1-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododecanol, 1-(2-propenyl)- is an organic compound with the molecular formula C15H28O It is a derivative of cyclododecanol, where an allyl group (2-propenyl) is attached to the cyclododecanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclododecanol, 1-(2-propenyl)- can be synthesized through several methods. One common approach involves the allylation of cyclododecanol using allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of Cyclododecanol, 1-(2-propenyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclododecanol, 1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanone, 1-(2-propenyl)- using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclododecane, 1-(2-propenyl)- using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Cyclododecanone, 1-(2-propenyl)-
Reduction: Cyclododecane, 1-(2-propenyl)-
Substitution: Various substituted cyclododecanol derivatives.
Scientific Research Applications
Cyclododecanol, 1-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclododecanol, 1-(2-propenyl)- involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties .
Comparison with Similar Compounds
Similar Compounds
Cyclododecanol: The parent compound without the allyl group.
Cyclododecanone: The oxidized form of cyclododecanol.
Cyclododecane: The fully reduced form of cyclododecanol.
Uniqueness
Cyclododecanol, 1-(2-propenyl)- is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
18208-71-4 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
1-prop-2-enylcyclododecan-1-ol |
InChI |
InChI=1S/C15H28O/c1-2-12-15(16)13-10-8-6-4-3-5-7-9-11-14-15/h2,16H,1,3-14H2 |
InChI Key |
AAZPJAVTUFJOGQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCCCCCCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















